

Spectroscopic Analysis of Ethyl 2-(methylthio)pyrimidine-5-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 2-(methylthio)pyrimidine-5-carboxylate

Cat. No.: B1313110

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Disclaimer: This technical guide provides a comprehensive overview of the spectroscopic methodologies and expected data for **Ethyl 2-(methylthio)pyrimidine-5-carboxylate**.

However, a complete, unified set of experimental spectroscopic data for this specific compound (CAS Number: 73781-88-1) is not readily available in the public domain based on a thorough literature search. The data presented herein is a representative example from a closely related compound to illustrate the expected spectral characteristics. The experimental protocols are generalized procedures for the analysis of organic compounds.

Introduction

Ethyl 2-(methylthio)pyrimidine-5-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the pyrimidine scaffold in a wide range of biologically active molecules.^[1] Spectroscopic analysis is a cornerstone for the structural elucidation and purity assessment of such compounds. This guide provides an in-depth look at the key spectroscopic techniques used to characterize this molecule: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for a compound structurally similar to **Ethyl 2-(methylthio)pyrimidine-5-carboxylate**. This data should be considered as a reference for the types of signals and fragments that would be anticipated for the title compound.

Table 1: ^1H NMR Spectroscopic Data (Representative Compound)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
8.50 - 9.00	Singlet	2H	Pyrimidine ring protons
4.30 - 4.50	Quartet	2H	-O-CH ₂ -CH ₃
2.50 - 2.70	Singlet	3H	-S-CH ₃
1.30 - 1.50	Triplet	3H	-O-CH ₂ -CH ₃

Note: The chemical shifts for the pyrimidine ring protons can vary significantly depending on the substitution pattern.^[2]

Table 2: ^{13}C NMR Spectroscopic Data (Representative Compound)

Chemical Shift (δ) ppm	Assignment
160 - 170	C=O (Ester)
155 - 165	C2, C4, C6 (Pyrimidine ring)
115 - 125	C5 (Pyrimidine ring)
60 - 65	-O-CH ₂ -CH ₃
10 - 15	-S-CH ₃
10 - 15	-O-CH ₂ -CH ₃

Note: The chemical shifts of the pyrimidine ring carbons are influenced by the electronic effects of the substituents.[2]

Table 3: Mass Spectrometry Data (Representative Compound)

m/z	Interpretation
198.05	[M] ⁺ (Molecular Ion for C ₈ H ₁₀ N ₂ O ₂ S)
153.04	[M - OCH ₂ CH ₃] ⁺
125.03	[M - COOCH ₂ CH ₃] ⁺

Note: The molecular weight of **Ethyl 2-(methylthio)pyrimidine-5-carboxylate** is 198.24 g/mol .[3]

Table 4: IR Spectroscopic Data (Representative Compound)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2900 - 3000	Medium	C-H stretch (aliphatic)
1700 - 1730	Strong	C=O stretch (ester)
1550 - 1600	Medium-Strong	C=N and C=C stretch (pyrimidine ring)
1200 - 1300	Strong	C-O stretch (ester)
600 - 700	Medium	C-S stretch

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Procedure:

- **Sample Preparation:** Accurately weigh 5-10 mg of the purified **Ethyl 2-(methylthio)pyrimidine-5-carboxylate** and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry NMR tube.^[2] Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
- **Instrument Setup:** The NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument. The instrument is tuned and the magnetic field is shimmed to achieve optimal homogeneity.
- **^1H NMR Acquisition:** A standard proton spectrum is acquired. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- **^{13}C NMR Acquisition:** A carbon spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ^{13}C .
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced. For ^1H NMR, the residual solvent peak or an internal standard like tetramethylsilane (TMS) is used for referencing. For ^{13}C NMR, the deuterated solvent peak is used for referencing.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via various methods. For a relatively volatile and thermally stable compound, direct infusion or gas chromatography-mass spectrometry (GC-MS) with an electron ionization (EI) source is common.^{[4][5]} For less stable compounds, electrospray ionization (ESI) from a solution may be used.^[6]

- **Ionization:** In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.[4] In ESI, a high voltage is applied to a liquid to create an aerosol, leading to the formation of ions.[6]
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge (m/z) ratio.[7]
- **Detection:** An electron multiplier or a similar detector records the abundance of each ion at a specific m/z ratio.
- **Data Analysis:** The output is a mass spectrum, which is a plot of relative ion abundance versus m/z . The peak with the highest m/z often corresponds to the molecular ion ($[M]^+$), providing the molecular weight of the compound. Other peaks represent fragment ions, which can be used to deduce the structure.[8]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

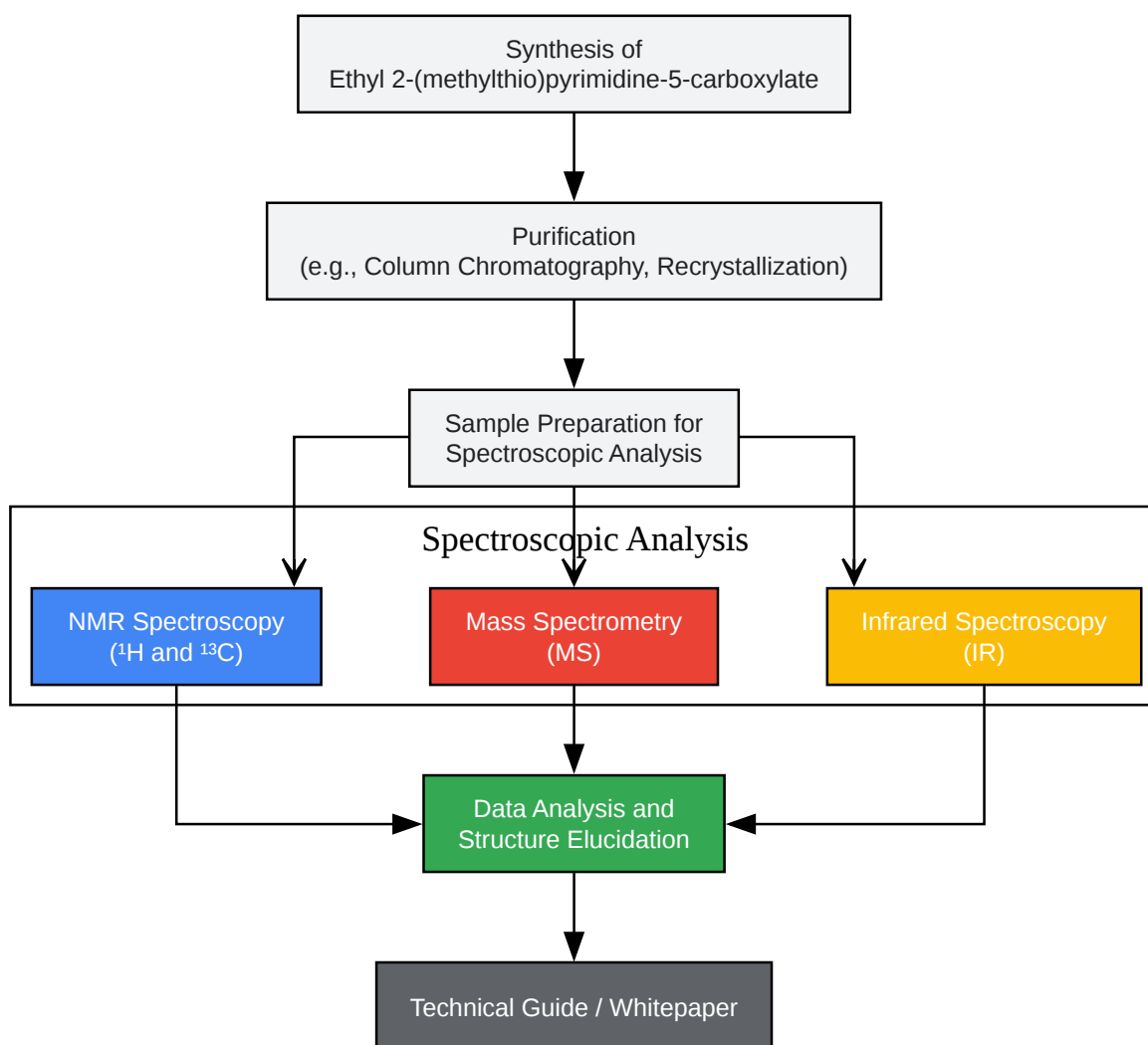
Procedure:

- **Sample Preparation:**
 - **Solid Samples (KBr Pellet):** A small amount of the solid sample is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
 - **Solid or Liquid Samples (ATR):** A small amount of the sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This is a common and convenient method.[9]
 - **Liquid Samples (Neat):** A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
- **Spectrum Acquisition:** The sample is placed in the IR spectrometer. A beam of infrared radiation is passed through the sample. The instrument records the wavelengths at which the radiation is absorbed.

- Data Presentation: The resulting IR spectrum is a plot of percent transmittance versus wavenumber (in cm^{-1}).[\[10\]](#)
- Interpretation: The absorption bands in the spectrum are correlated with specific functional groups using correlation tables. The region from 4000 to 1500 cm^{-1} is particularly useful for identifying key functional groups (e.g., $\text{C}=\text{O}$, $\text{C}-\text{H}$, $\text{N}-\text{H}$), while the region below 1500 cm^{-1} , known as the fingerprint region, is unique to the specific molecule.[\[11\]](#)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of an organic compound like **Ethyl 2-(methylthio)pyrimidine-5-carboxylate**.



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Caption: General workflow for the synthesis and spectroscopic analysis of a target compound.

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